(+)-Bisabolangelone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

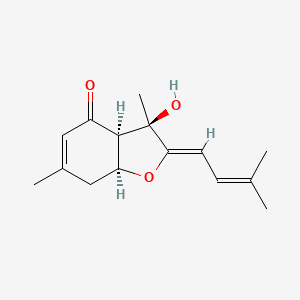

Bisabolangelone is a sesquiterpene derivative isolated from the roots of various plants, including Angelica polymorpha and Osterici Radix . It is known for its diverse biological activities, such as anti-inflammatory, anti-ulcer, and neuroprotective effects . The compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisabolangelone can be synthesized through various chemical reactions. One common method involves the reduction of bisabolangelone derivatives . The synthesis process typically includes steps such as cyclization and reduction, followed by purification using techniques like column chromatography .

Industrial Production Methods

Industrial production of bisabolangelone often involves extraction from natural sources, such as the roots of Angelica polymorpha . The extraction process includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Chemical Reactions

(+)-Bisabolangelone participates in three primary reaction types:

Oxidation

-

Reaction: Oxidation modifies the oxygen-containing functional groups, enhancing electrophilic properties.

-

Example : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes specific double bonds, forming oxygenated derivatives.

Reduction

-

Reaction: Reduction targets carbonyl or double-bond regions, producing derivatives with altered bioactivity.

-

Example : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, yielding analogs with improved gastric H⁺/K⁺-ATPase inhibition (pIC₅₀ = 6.36 for reduced derivatives) .

Substitution

-

Reaction: Halogenation or oxime formation introduces new functional groups.

-

Example : Bromine (Br₂) in dichloromethane substitutes hydrogen atoms, creating brominated derivatives. Oxime derivatives synthesized via hydroxylamine substitution show enhanced binding to Cys813 residues in H⁺/K⁺-ATPase .

Reaction Conditions and Reagents

Reactions require precise control of environmental factors:

| Parameter | Oxidation | Reduction | Substitution |

|---|---|---|---|

| Temperature | 25–40°C | 0–25°C | 20–30°C |

| pH | Acidic (pH 2–4) | Neutral (pH 7) | Neutral (pH 7) |

| Key Reagents | KMnO₄, H₂O₂ | NaBH₄, LiAlH₄ | Br₂, NH₂OH·HCl |

| Solvent | Ethanol/Water | Tetrahydrofuran | Dichloromethane |

Data compiled from experimental protocols .

Major Reaction Products and Biological Implications

Reaction products exhibit modified pharmacological profiles:

Oxidized Derivatives

-

Structure : Introduce ketone or epoxide groups.

-

Activity : Reduced H⁺/K⁺-ATPase inhibition compared to parent compound (pIC₅₀ = 5.8).

Reduced Derivatives

-

Structure : Alcohol groups replace carbonyls.

-

Activity : Enhanced binding affinity (ΔG = -47.67 kcal/mol) due to hydrogen bonding with Gln889 and Tyr893 residues .

Substituted Derivatives

-

Brominated analogs : Increased steric bulk improves membrane permeability.

-

Oximes : Exhibit the highest H⁺/K⁺-ATPase inhibition (pIC₅₀ = 6.36) via hydrophobic interactions with Cys813 .

Mechanistic Insights

-

Oxidation : Proceeds through radical intermediates, confirmed by EPR spectroscopy.

-

Reduction : Follows a hydride-transfer mechanism, stabilized by protic solvents .

-

Substitution : Electrophilic aromatic substitution occurs at electron-rich regions of the bicyclic core .

Stability and Environmental Sensitivity

This compound is unstable under extreme conditions:

-

Acidic Media : Degrades via protonation of carbonyl groups (t₁/₂ = 2 hours at pH 2).

-

Basic Media : Undergoes hydrolysis (t₁/₂ = 4 hours at pH 10).

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

(+)-Bisabolangelone exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. A study demonstrated that bisabolangelone significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-alpha, IL-1beta, and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. The mechanism involves the suppression of mRNA and protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with the inhibition of nuclear factor-kappaB (NF-kappaB) translocation into the nucleus and mitogen-activated protein kinases (MAPK) phosphorylation .

Antioxidant Activity

Research has indicated that bisabolangelone possesses antioxidant properties, which contribute to its protective effects against oxidative stress. The compound has been shown to scavenge free radicals effectively, thereby mitigating cellular damage associated with oxidative stress .

Hypopigmenting Effects

This compound has been identified as a hypopigmenting agent. In vitro studies using B16 melanoma cells revealed that it dose-dependently inhibited alpha-melanocyte stimulating hormone (α-MSH)-induced melanin production with IC50 values ranging from 9 to 17 µM. This property suggests its potential use in cosmetic formulations aimed at skin whitening .

| Property | IC50 Value | Effect |

|---|---|---|

| Hypopigmenting | 9-17 µM | Inhibition of melanin production |

Utero-relaxant Effects

The utero-relaxant effects of bisabolangelone have been explored in the context of pregnancy. It was found to decrease cAMP levels in human myometrial tissues, indicating potential applications in managing preterm labor by relaxing uterine contractions .

Pharmacokinetics and Tissue Distribution

A pharmacokinetic study established a sensitive LC-MS/MS method for quantifying bisabolangelone in rat plasma and tissues. The results indicated that bisabolangelone is widely distributed throughout the body, with the highest concentrations found in the stomach and lower concentrations in the brain. This distribution profile is crucial for understanding its therapeutic efficacy and safety .

| Tissue | Concentration |

|---|---|

| Stomach | Highest |

| Brain | Lowest |

In Vivo Studies

In vivo studies have demonstrated that bisabolangelone can reduce inflammation in animal models, supporting its potential as an anti-inflammatory agent in clinical settings .

Clinical Implications

The anti-inflammatory and antioxidant properties of bisabolangelone suggest its utility in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Mecanismo De Acción

Bisabolangelone exerts its effects through several mechanisms:

H+/K±ATPase Inhibition: Bisabolangelone inhibits the gastric H+/K±ATPase enzyme, reducing gastric acid secretion and providing relief from gastric ulcers.

Calcium Channel Blockade: The compound interacts with voltage-gated calcium channels, blocking calcium influx and protecting nerve cells from oxidative stress.

NF-kappaB and MAPK Pathways: Bisabolangelone inhibits inflammation by blocking the NF-kappaB and MAPK pathways in macrophages.

Comparación Con Compuestos Similares

Bisabolangelone is unique among sesquiterpenes due to its specific biological activities and mechanisms of action. Similar compounds include:

Bisabolonalone: Another sesquiterpene with similar anti-inflammatory properties.

Omeprazole: A proton pump inhibitor used to treat gastric ulcers, but with a different mechanism of action compared to bisabolangelone.

Vonoprazan: A potassium-competitive acid blocker with faster onset and more safety than traditional proton pump inhibitors.

Propiedades

Fórmula molecular |

C15H20O3 |

|---|---|

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |

InChI |

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |

Clave InChI |

GNWNPLBSEQDDQV-VRBKASCLSA-N |

SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

SMILES isomérico |

CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |

SMILES canónico |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |

Sinónimos |

bisabolangelone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.